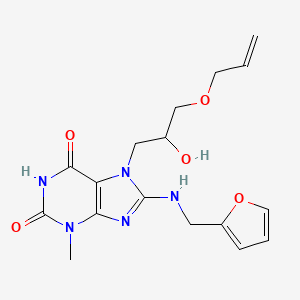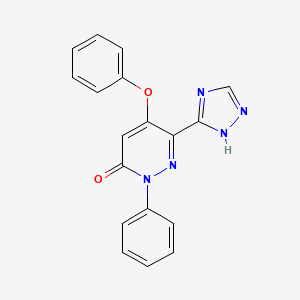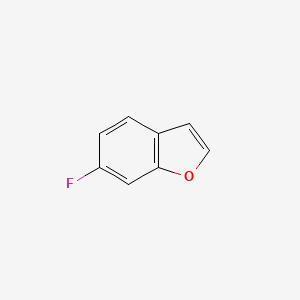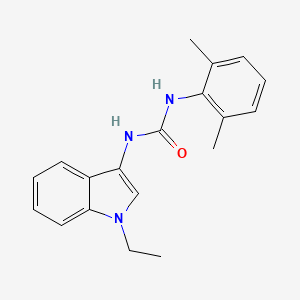
1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, commonly known as GSK-3β inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. GSK-3β (Glycogen Synthase Kinase-3 beta) is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, cell cycle regulation, and apoptosis. The inhibition of GSK-3β has been shown to have therapeutic effects in several diseases, including Alzheimer's disease, diabetes, cancer, and bipolar disorder.
Mechanism of Action
The GSK-3β inhibitor works by inhibiting the activity of GSK-3β, which is involved in various cellular processes. GSK-3β is a negative regulator of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival. The inhibition of GSK-3β leads to the activation of the Wnt signaling pathway, which has been shown to have therapeutic effects in several diseases.
Biochemical and Physiological Effects:
The GSK-3β inhibitor has been shown to have several biochemical and physiological effects. In Alzheimer's disease, the inhibition of GSK-3β has been shown to reduce the accumulation of amyloid-beta plaques and tau protein, which are the hallmarks of the disease. In diabetes, the inhibition of GSK-3β has been shown to improve insulin sensitivity and glucose metabolism. In cancer, the inhibition of GSK-3β has been shown to induce apoptosis and inhibit tumor growth. In bipolar disorder, the inhibition of GSK-3β has been shown to regulate mood stabilizers.
Advantages and Limitations for Lab Experiments
The GSK-3β inhibitor has several advantages and limitations for lab experiments. The advantages include its specificity, potency, and ease of use. The limitations include its potential toxicity, stability, and solubility issues.
Future Directions
The GSK-3β inhibitor has several potential future directions. The future directions include the development of more potent and specific inhibitors, the identification of new therapeutic targets, and the optimization of dosing and administration regimens. Additionally, the GSK-3β inhibitor could be used in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves the reaction of 2,6-dimethylphenyl isocyanate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of 1H-indole-3-carboxylic acid. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature for several hours, followed by purification using column chromatography.
Scientific Research Applications
The GSK-3β inhibitor has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, the inhibition of GSK-3β has been shown to reduce the accumulation of amyloid-beta plaques and tau protein, which are the hallmarks of the disease. In diabetes, the inhibition of GSK-3β has been shown to improve insulin sensitivity and glucose metabolism. In cancer, the inhibition of GSK-3β has been shown to induce apoptosis and inhibit tumor growth. In bipolar disorder, the inhibition of GSK-3β has been shown to regulate mood stabilizers.
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-4-22-12-16(15-10-5-6-11-17(15)22)20-19(23)21-18-13(2)8-7-9-14(18)3/h5-12H,4H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFCUDLGDNJQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2850027.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2850030.png)
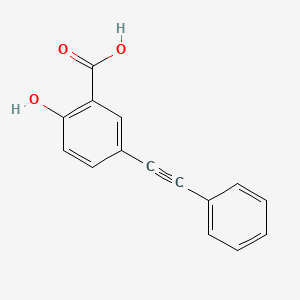

![2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide](/img/structure/B2850037.png)
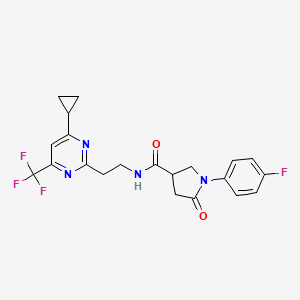
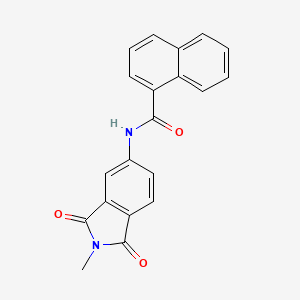

![2-{Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2850044.png)

